
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate is an organic compound with the molecular formula C13H17NO3Si. It is a derivative of benzoic acid and contains a cyano group, a trimethylsilyloxy group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate typically involves the reaction of 4-cyanobenzoic acid with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the trimethylsilyloxy group can act as a protecting group in synthetic chemistry. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical processes.
相似化合物的比较
Similar Compounds
Methyl 4-cyanobenzoate: This compound is similar in structure but lacks the trimethylsilyloxy group.
Methyl 4-(cyanomethyl)benzoate: This compound has a cyanomethyl group instead of the cyano(trimethylsilyloxy)methyl group.
Uniqueness
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate is unique due to the presence of the trimethylsilyloxy group, which imparts specific reactivity and stability to the molecule. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
属性
分子式 |
C13H17NO3Si |
|---|---|
分子量 |
263.36 g/mol |
IUPAC 名称 |
methyl 4-[cyano(trimethylsilyloxy)methyl]benzoate |
InChI |
InChI=1S/C13H17NO3Si/c1-16-13(15)11-7-5-10(6-8-11)12(9-14)17-18(2,3)4/h5-8,12H,1-4H3 |
InChI 键 |
KYRBFAWFBATXIB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(C#N)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


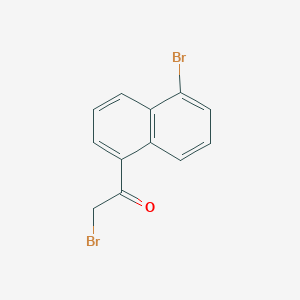

![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
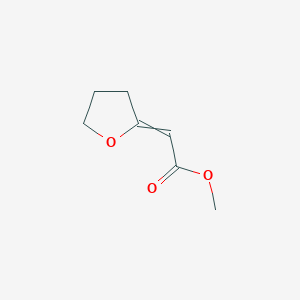
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
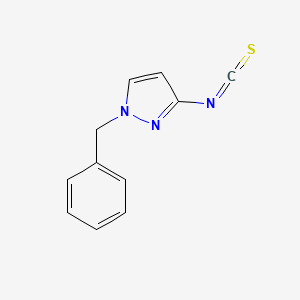
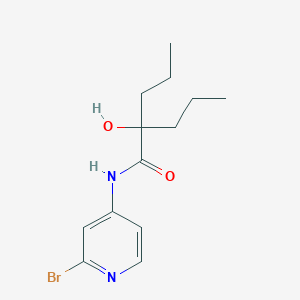
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
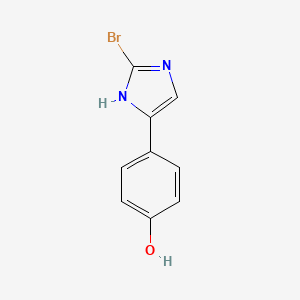
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
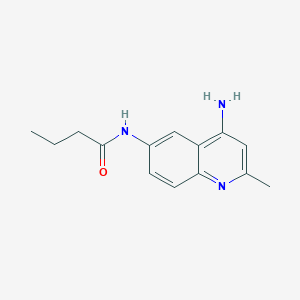
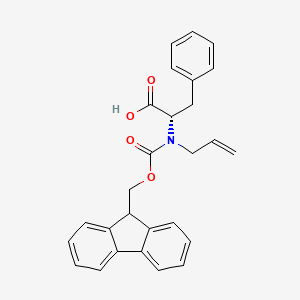
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
